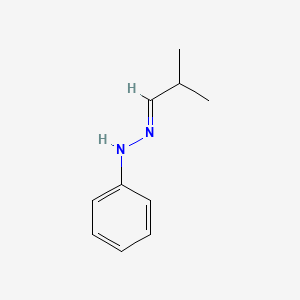

Propanal, 2-methyl-, phenylhydrazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-methylpropylidene)-2-phenylhydrazine is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a nitrogen-nitrogen single bond (N-N)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylpropylidene)-2-phenylhydrazine typically involves the condensation reaction between 2-methylpropanal and phenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:

2-methylpropanal+phenylhydrazine→1-(2-methylpropylidene)-2-phenylhydrazine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperature, and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2-methylpropylidene)-2-phenylhydrazine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazines.

Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

Oxidation: Formation of oxides or ketones.

Reduction: Formation of hydrazines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2.1. Synthesis of Other Compounds

Propanal, 2-methyl-, phenylhydrazone serves as an intermediate in the synthesis of more complex organic molecules. Its hydrazone functionality allows it to undergo various reactions such as:

- Condensation Reactions: It can react with carbonyl compounds to form more complex hydrazones.

- Reduction Reactions: The hydrazone can be reduced to amines, which are valuable in pharmaceutical chemistry.

2.2. Analytical Chemistry

This compound is utilized in analytical techniques for detecting carbonyl compounds:

- Colorimetric Assays: The formation of colored complexes with specific reagents allows for the quantification of carbonyls in mixtures.

- Chromatography: Used as a derivatizing agent to enhance the detectability of aldehydes and ketones during chromatographic analysis.

3.1. Antimicrobial Activity

Research indicates that derivatives of propanal, including its hydrazone forms, exhibit antimicrobial properties:

- A study demonstrated that phenylhydrazones possess inhibitory effects against various bacterial strains, making them potential candidates for developing new antimicrobial agents .

3.2. Flavoring Agents

Propanal derivatives have been investigated for their potential use as flavoring agents in food products:

Case Studies

Mechanism of Action

The mechanism of action of 1-(2-methylpropylidene)-2-phenylhydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

- 1-(2-methylpropylidene)-2-phenylhydrazine

- N1,N3-Bis(2-methylpropylidene)-1,3-cyclohexanedimethanamine

- (1E)-(2-Methylpropylidene)hydrazine

Uniqueness

1-(2-methylpropylidene)-2-phenylhydrazine is unique due to its specific structural features and reactivity. Its phenyl group and hydrazone linkage confer distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Introduction

Propanal, 2-methyl-, phenylhydrazone (C10H14N2) is a hydrazone derivative that has garnered attention for its potential biological activities. This compound is synthesized through the condensation of 2-methylpropanal with phenylhydrazine, resulting in a structure that may exhibit various pharmacological properties. This article delves into the biological activity of this compound, supported by case studies and research findings.

This compound can be synthesized via a straightforward reaction between 2-methylpropanal and phenylhydrazine under acidic conditions. The reaction typically yields a yellow crystalline solid, which can be characterized by techniques such as NMR and IR spectroscopy.

| Property | Value |

|---|---|

| Molecular Formula | C10H14N2 |

| Molecular Weight | 162.24 g/mol |

| Melting Point | 60-62 °C |

| Solubility | Soluble in ethanol |

Biological Activity Overview

The biological activities of propanal derivatives, including this compound, have been explored in various contexts. These activities include antimicrobial, antitumor, and antioxidant properties.

Antimicrobial Activity

Research indicates that hydrazones can exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study reported that certain hydrazones demonstrated minimum inhibitory concentrations (MICs) below 64 µg/mL against Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Hydrazones are also being investigated for their antitumor potential. A study involving a series of hydrazones indicated that some derivatives could induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction . Specifically, the presence of electron-withdrawing groups in the hydrazone structure was linked to enhanced cytotoxicity against specific cancer types.

Case Study: Antiparasitic Activity

In a notable case study involving hydrazones derived from cinnamaldehyde, it was found that these compounds exhibited antiplasmodial activity against Plasmodium falciparum . The structural similarities to this compound suggest potential for similar activity in antiparasitic applications.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Hydrazones can induce oxidative stress in microbial and cancer cells, leading to cell death.

- Inhibition of Enzymatic Activity : Some studies suggest that hydrazones may inhibit key enzymes involved in cellular metabolism.

- Apoptosis Induction : Evidence shows that certain hydrazones can trigger apoptosis pathways, particularly in cancer cells.

Table 2: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antimicrobial | ROS generation | |

| Antitumor | Apoptosis induction | |

| Antiparasitic | Metabolic inhibition |

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Studies indicate that high concentrations of propanal derivatives can lead to toxicity in animal models. For instance, exposure to propionaldehyde (a related compound) resulted in respiratory distress and mortality in rodent studies . Therefore, further toxicity evaluations are necessary for this compound.

Properties

Molecular Formula |

C10H14N2 |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

N-[(E)-2-methylpropylideneamino]aniline |

InChI |

InChI=1S/C10H14N2/c1-9(2)8-11-12-10-6-4-3-5-7-10/h3-9,12H,1-2H3/b11-8+ |

InChI Key |

JRPJYFGSRTYOBF-DHZHZOJOSA-N |

Isomeric SMILES |

CC(C)/C=N/NC1=CC=CC=C1 |

Canonical SMILES |

CC(C)C=NNC1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.